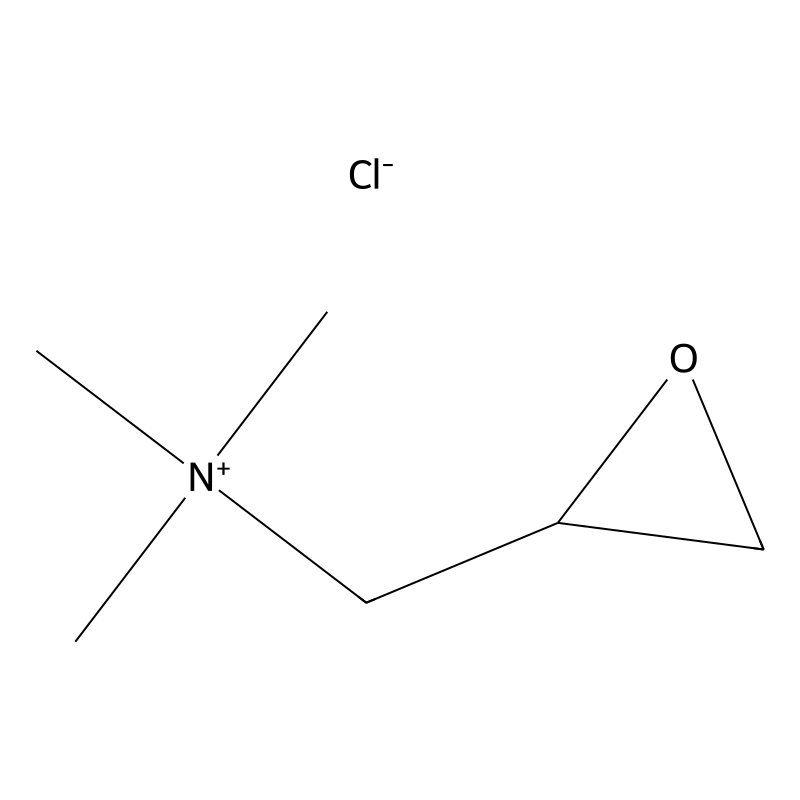

2,3-Epoxypropyltrimethylammonium chloride

C6H14ClNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H14ClNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Other Cationic Polymers:

2,3-epoxypropyltrimethylammonium chloride (also known as glycidyltrimethylammonium chloride) serves as a key building block in the synthesis of various cationic polymers. These polymers possess a positively charged backbone due to the presence of the trimethylammonium group. The epoxy functionality allows for chain extension and crosslinking reactions, leading to the formation of diverse polymer structures with unique properties. This characteristic makes 2,3-epoxypropyltrimethylammonium chloride a valuable starting material for researchers exploring novel cationic polymers with applications in drug delivery, gene therapy, and water treatment [, ].

Modification of Biomaterials:

The epoxy group in 2,3-epoxypropyltrimethylammonium chloride enables the covalent attachment of this molecule to various biomaterials. This modification process introduces cationic functionalities to the surface of the biomaterial, altering its surface properties and improving its interaction with biological systems. For instance, researchers have employed 2,3-epoxypropyltrimethylammonium chloride to modify surfaces of implants and nanoparticles, enhancing their biocompatibility and cellular adhesion [, ].

Studies on Antimicrobial Activity:

Some studies have investigated the potential antimicrobial properties of 2,3-epoxypropyltrimethylammonium chloride. The positively charged nature of the molecule might disrupt the cell membranes of certain microorganisms, leading to their inactivation. However, further research is necessary to fully understand the extent and mechanism of its antimicrobial activity [].

Other Potential Applications:

Aside from the mentioned applications, researchers are exploring the potential use of 2,3-epoxypropyltrimethylammonium chloride in other areas, including:

2,3-Epoxypropyltrimethylammonium chloride, with the chemical formula C₆H₁₄ClNO, is a quaternary ammonium compound recognized for its unique epoxy group and cationic properties. It is commonly used in various industrial applications, particularly in the production of cationic starches utilized in the paper industry. The compound is also known to cause contact dermatitis, indicating potential irritant properties when handled improperly .

- Skin and Eye Irritation: Glycidyl-TMA can cause skin and eye irritation upon contact.

- Suspected Reproductive Toxicity: The European Chemicals Agency (ECHA) classifies Glycidyl-TMA as suspected of damaging fertility or the unborn child [].

- Corrosivity: May be corrosive to metals.

- Precautions: Proper personal protective equipment (PPE) should be worn when handling Glycidyl-TMA, including gloves, safety glasses, and a lab coat.

- Ring-opening Reactions: The epoxy group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Quaternization Reactions: The trimethylammonium group can react with various anions, forming stable salts that are useful in various applications.

- Polymerization: The compound can be polymerized to create cationic polymers, which have applications in coatings and adhesives.

Several methods exist for synthesizing 2,3-epoxypropyltrimethylammonium chloride:

- Epoxidation of Allyltrimethylammonium Chloride: This involves the reaction of allyltrimethylammonium chloride with an oxidizing agent to introduce the epoxy group.

- Quaternization of Glycidol: Glycidol can be reacted with trimethylamine and hydrochloric acid to yield 2,3-epoxypropyltrimethylammonium chloride.

- Direct Alkylation: This method involves the alkylation of trimethylamine with epichlorohydrin followed by hydrolysis.

The compound has a variety of applications across different industries:

- Paper Industry: Used as a cationic starch additive to improve paper quality.

- Textile Industry: Employed in finishing agents for fabrics.

- Antimicrobial Agents: Incorporated into formulations aimed at controlling microbial growth.

- Adhesives and Coatings: Utilized in creating cationic polymers for enhanced adhesion properties.

Studies on the interactions of 2,3-epoxypropyltrimethylammonium chloride focus on its compatibility with various materials and its biological interactions:

- Material Compatibility: The compound is generally stable but may react with strong oxidizing agents.

- Biological Interactions: Research has shown that it can interact with cell membranes due to its cationic nature, affecting cellular uptake and activity.

Several compounds share structural or functional similarities with 2,3-epoxypropyltrimethylammonium chloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glycidyltrimethylammonium chloride | Contains an epoxy group | Used as a reactive diluent in polymer chemistry |

| Trimethylglycidylammonium chloride | Similar quaternary ammonium structure | Exhibits enhanced reactivity due to multiple epoxy groups |

| N,N,N-trimethyl-2-hydroxypropanaminium chloride | Hydroxyl group addition | Provides different solubility and reactivity profiles |

These compounds are similar primarily due to their quaternary ammonium structures but differ significantly in their reactivity and applications.

Functional Group Analysis

The chemical behavior and reactivity of 2,3-epoxypropyltrimethylammonium chloride are primarily determined by its two key functional groups: the epoxy group and the quaternary ammonium group . These functional groups impart distinct properties to the molecule and contribute to its versatility in various applications [3].

Epoxy Group Properties

The epoxy group in 2,3-epoxypropyltrimethylammonium chloride consists of a three-membered oxirane ring containing an oxygen atom and two carbon atoms . This strained ring structure is a defining feature that contributes significantly to the compound's reactivity profile [7]. The ring strain energy of approximately 13 kcal/mol makes the epoxy group highly susceptible to nucleophilic attack, particularly via an SN2 mechanism [8].

The bond angles within the epoxy ring are approximately 60°, which is significantly less than the ideal tetrahedral angle of 109.5° for sp³ hybridized atoms [8]. This angular strain, combined with torsional strain, creates a highly reactive center that readily undergoes ring-opening reactions with nucleophiles [7]. The C-O bonds in the epoxy ring are shorter than typical C-O single bonds (approximately 1.43 Å versus 1.47 Å), further contributing to the ring's instability and reactivity [8].

Nucleophilic attack on the epoxy ring occurs preferentially at the less hindered carbon atom, providing regioselectivity in reactions with various nucleophiles [12]. This property enables 2,3-epoxypropyltrimethylammonium chloride to react with compounds containing active hydrogen, such as alcohols, amines, thiols, and carboxylic acids, forming covalent bonds [12] .

The epoxy group in 2,3-epoxypropyltrimethylammonium chloride is susceptible to hydrolysis under acidic or basic conditions, forming 2,3-dihydroxypropyltrimethylammonium chloride [9]. This reaction is particularly relevant in aqueous environments and can affect the stability and shelf-life of the compound [8]. Additionally, the epoxy group can undergo ring-opening polymerization with appropriate catalysts, making it useful for creating cationic polymers with quaternary ammonium groups .

Table 3: Detailed Properties of the Epoxy Group in 2,3-Epoxypropyltrimethylammonium Chloride

| Property | Description | Significance in 2,3-Epoxypropyltrimethylammonium Chloride |

|---|---|---|

| Ring Strain Energy | Approximately 13 kcal/mol due to the three-membered ring structure | Contributes to high reactivity and chemical versatility |

| Bond Angles | Approximately 60° (significantly less than the ideal 109.5° for sp³ hybridized atoms) | Creates a highly strained and reactive three-membered ring |

| C-O Bond Length | Shorter than typical C-O single bonds (approximately 1.43 Å vs. 1.47 Å) | Enhances electrophilicity of carbon atoms in the epoxy ring |

| Reactivity Pattern | Highly susceptible to nucleophilic attack via SN2 mechanism | Enables covalent attachment to various substrates containing active hydrogen |

| Nucleophilic Attack | Occurs preferentially at the less hindered carbon of the epoxy ring | Provides regioselectivity in reactions with nucleophiles |

| Hydrolysis | Forms diol products under acidic or basic conditions | Can form 2,3-dihydroxypropyltrimethylammonium chloride in aqueous conditions |

| Polymerization Capability | Can undergo ring-opening polymerization with appropriate catalysts | Useful for creating cationic polymers with quaternary ammonium groups |

| Thermal Stability | Relatively stable at room temperature but reactive at elevated temperatures | Affects storage conditions and shelf-life of the compound |

Quaternary Ammonium Group Properties

The quaternary ammonium group in 2,3-epoxypropyltrimethylammonium chloride consists of a positively charged nitrogen atom bonded to three methyl groups and a methylene linker that connects to the epoxy ring [11]. This functional group imparts distinct properties to the compound, particularly its cationic character and water solubility [3].

A defining characteristic of the quaternary ammonium group is its permanent positive charge, which is independent of the solution pH [11]. Unlike primary, secondary, or tertiary amines, which can be protonated or deprotonated depending on pH, the quaternary ammonium nitrogen in 2,3-epoxypropyltrimethylammonium chloride maintains its positive charge across all pH ranges [11] [4]. This property ensures consistent cationic behavior in various application environments [3].

The nitrogen atom in the quaternary ammonium group is sp³ hybridized with a tetrahedral geometry [11]. The N-C bond lengths are typically in the range of 1.47-1.51 Å, contributing to the overall molecular geometry and reactivity of the compound [8]. The three methyl groups attached to the nitrogen create a hydrophobic region, while the positive charge provides hydrophilicity, resulting in amphiphilic properties [4].

The quaternary ammonium group forms an ion pair with the chloride counterion, which affects the compound's solubility and reactivity properties [3]. The ionic character of this group contributes significantly to the high water solubility of 2,3-epoxypropyltrimethylammonium chloride, despite the presence of hydrophobic methyl groups [4] [1].

The quaternary ammonium group exhibits thermal stability, with decomposition typically occurring above 200°C [4]. This property influences the storage conditions and application temperature ranges for 2,3-epoxypropyltrimethylammonium chloride [1]. Additionally, the cationic nature of the quaternary ammonium group enables electrostatic interactions with negatively charged surfaces, contributing to the compound's utility in various applications [11].

Table 4: Detailed Properties of the Quaternary Ammonium Group in 2,3-Epoxypropyltrimethylammonium Chloride

| Property | Description | Significance in 2,3-Epoxypropyltrimethylammonium Chloride |

|---|---|---|

| Permanent Positive Charge | Fixed positive charge on nitrogen regardless of solution pH | Provides cationic character for interactions with negatively charged surfaces |

| Nitrogen Hybridization | sp³ hybridized nitrogen with tetrahedral geometry | Creates tetrahedral structure around nitrogen with three methyl groups |

| N-C Bond Length | Typical N-C bond length of approximately 1.47-1.51 Å | Contributes to overall molecular geometry and reactivity |

| Hydrophilicity | Highly water-soluble due to ionic character | Enhances water solubility despite presence of hydrophobic methyl groups |

| Counterion Interaction | Forms ion pair with chloride counterion | Chloride counterion affects solubility and reactivity properties |

| pH Independence | Maintains cationic character across all pH ranges | Ensures consistent cationic behavior in various application environments |

| Thermal Stability | Stable at elevated temperatures; decomposition typically occurs above 200°C | Influences storage conditions and application temperature ranges |

Stereochemical Considerations

The stereochemistry of 2,3-epoxypropyltrimethylammonium chloride plays a crucial role in determining its three-dimensional structure, reactivity, and potential applications [3]. The compound contains one stereogenic center at the C2 position of the epoxy ring, which gives rise to chirality and the existence of enantiomers [8].

Due to the presence of this stereogenic center, 2,3-epoxypropyltrimethylammonium chloride can exist as R and S enantiomers [4]. These enantiomers are non-superimposable mirror images of each other with identical physical properties (melting point, boiling point, solubility) but differ in their optical rotation and interactions with other chiral molecules [8]. The stereochemistry at this position influences how the compound interacts with chiral substrates and biological systems, potentially leading to different biological activities for the different enantiomers [3] [4].

The rigid three-membered epoxy ring in 2,3-epoxypropyltrimethylammonium chloride restricts rotation and conformational flexibility around the C-O bonds [8]. The epoxy ring conformation is relatively fixed due to ring strain, which affects the overall molecular geometry and reactivity [7]. This conformational restriction is an important consideration when analyzing the compound's interactions with other molecules and surfaces [3].

Stereochemistry also affects the regioselectivity of nucleophilic attack on the epoxy ring [12]. Nucleophiles typically approach from the side opposite to the epoxy oxygen (anti attack), leading to inversion of configuration at the carbon center [8]. This stereochemical aspect is particularly important in applications involving asymmetric synthesis and chiral recognition [4].

Table 5: Stereochemical Considerations of 2,3-Epoxypropyltrimethylammonium Chloride

| Aspect | Description | Significance |

|---|---|---|

| Stereogenic Centers | One stereogenic center at the C2 position of the epoxy ring | Critical for determining three-dimensional structure and reactivity |

| Chirality | Compound can exist as R and S enantiomers | Influences interactions with chiral substrates and biological systems |

| Enantiomers | Pair of non-superimposable mirror images with identical physical properties but different optical rotation | Different enantiomers may exhibit different biological activities |

| Conformational Analysis | Restricted rotation due to the rigid three-membered epoxy ring | Epoxy ring conformation is relatively fixed due to ring strain |

| Stereochemical Implications | Stereochemistry affects reactivity and binding specificity in applications | Important consideration for applications in asymmetric synthesis and chiral recognition |

Comparative Analysis with Related Quaternary Ammonium Compounds

2,3-Epoxypropyltrimethylammonium chloride belongs to a broader class of quaternary ammonium compounds, each with distinct structural features and properties [11]. Comparing this compound with related quaternary ammonium derivatives provides valuable insights into structure-activity relationships and potential applications [15].

Glycidyltrimethylammonium bromide is a closely related compound that differs from 2,3-epoxypropyltrimethylammonium chloride only in its counterion, with bromide replacing chloride [4]. This substitution results in a higher molecular weight (196.08 g/mol compared to 151.63 g/mol) and potentially different reactivity patterns due to the varying properties of the halide ions [15]. The bromide counterion may affect solubility, crystal packing, and interactions with other ionic species [3].

Another related compound is N,N,N-trimethyl-2-hydroxypropanaminium chloride, which contains a hydroxyl group instead of an epoxy ring . This structural difference significantly alters the reactivity profile, as the hydroxyl group lacks the ring strain and high reactivity associated with the epoxy functionality [8]. The hydroxyl-containing derivative exhibits different solubility characteristics and cannot participate in ring-opening reactions typical of epoxides [4].

Trimethylglycidylammonium chloride is sometimes used as an alternative name for 2,3-epoxypropyltrimethylammonium chloride, but it can also refer to structural isomers with varying arrangements of the functional groups [4]. These isomers may exhibit enhanced reactivity due to different spatial orientations of the reactive centers, affecting their performance in specific applications [3].

The structure-activity relationship among these quaternary ammonium compounds reveals that small structural modifications can lead to significant changes in physical properties, reactivity, and application potential [15]. For instance, the presence of the epoxy group in 2,3-epoxypropyltrimethylammonium chloride enables covalent attachment to various substrates, a feature not shared by quaternary ammonium compounds lacking this functionality [12].

Table 6: Comparative Analysis with Related Quaternary Ammonium Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Unique Properties |

|---|---|---|---|---|

| 2,3-Epoxypropyltrimethylammonium chloride | C₆H₁₄ClNO | 151.63 | Chloride anion | Standard epoxy-quaternary ammonium compound |

| Glycidyltrimethylammonium bromide | C₆H₁₄BrNO | 196.08 | Bromide anion instead of chloride | Higher molecular weight; different halide reactivity |

| N,N,N-trimethyl-2-hydroxypropanaminium chloride | C₆H₁₆ClNO₂ | 169.65 | Hydroxyl group instead of epoxy | Different solubility profile; no epoxy reactivity |

| Trimethylglycidylammonium chloride | C₆H₁₄ClNO | 151.63 | Alternative name/structural isomer | Enhanced reactivity due to structural arrangement |

Molecular Representation and Visualization

Molecular representation and visualization techniques provide valuable tools for understanding the structural features and properties of 2,3-epoxypropyltrimethylammonium chloride [3]. Various representation methods offer different perspectives on the compound's structure, highlighting specific aspects relevant to its chemical behavior and applications [4].

The structural formula is a two-dimensional representation that shows the connectivity of atoms and the presence of functional groups in 2,3-epoxypropyltrimethylammonium chloride [3]. This representation clearly illustrates the quaternary ammonium group connected to the epoxy ring via a methylene bridge, with the chloride counterion typically shown separately [4]. While this representation is useful for depicting the basic molecular structure, it does not provide information about the three-dimensional arrangement of atoms [3].

Ball-and-stick models offer a three-dimensional perspective, showing atoms as spheres and bonds as sticks [4]. This representation illustrates the spatial arrangement of atoms and bond angles in 2,3-epoxypropyltrimethylammonium chloride, highlighting the tetrahedral geometry around the quaternary nitrogen and the strained three-membered epoxy ring [3] [8]. The ball-and-stick model provides a balance between structural clarity and spatial information [4].

Space-filling models, also known as CPK models, represent atoms as spheres with their van der Waals radii [3]. This visualization demonstrates the molecular volume and steric considerations of 2,3-epoxypropyltrimethylammonium chloride, showing how the molecule might interact with other species in terms of spatial constraints [4]. The space-filling model reveals the relative size of the quaternary ammonium group compared to the epoxy ring and the overall molecular shape [3].

Electrostatic potential maps provide valuable insights into the charge distribution across the 2,3-epoxypropyltrimethylammonium chloride molecule [4]. These visualizations typically highlight the positive charge on the quaternary nitrogen atom and the electron-rich regions around the epoxy oxygen [3]. The electrostatic potential map helps predict how the molecule might interact with nucleophiles, electrophiles, and charged surfaces [4] [8].

Orbital representations focus on the distribution of molecular orbitals and electron density in 2,3-epoxypropyltrimethylammonium chloride [3]. These visualizations show the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity patterns [4]. The orbital representation highlights the reactive centers in the molecule, particularly the strained epoxy ring [3].

Conformational analysis examines the different possible spatial arrangements of atoms in 2,3-epoxypropyltrimethylammonium chloride [4]. This approach reveals preferred conformations and energy barriers for rotational transitions, providing insights into the molecule's dynamic behavior [3]. For 2,3-epoxypropyltrimethylammonium chloride, conformational analysis is particularly relevant for understanding the orientation of the quaternary ammonium group relative to the epoxy ring [4] [8].

Table 7: Molecular Representation and Visualization of 2,3-Epoxypropyltrimethylammonium Chloride

| Representation Type | Description | Key Insights |

|---|---|---|

| Structural Formula | Two-dimensional representation showing atom connectivity and functional groups | Shows quaternary ammonium group connected to epoxy ring via methylene bridge |

| Ball-and-Stick Model | Three-dimensional representation showing atoms as spheres and bonds as sticks | Illustrates spatial arrangement of atoms and bond angles |

| Space-Filling Model | Three-dimensional representation showing atoms as spheres with van der Waals radii | Demonstrates molecular volume and steric considerations |

| Electrostatic Potential Map | Visualization of charge distribution across the molecule | Highlights positive charge on quaternary nitrogen and electron-rich epoxy oxygen |

| Orbital Representation | Representation of molecular orbitals and electron density | Shows distribution of HOMO/LUMO and reactivity centers |

| Conformational Analysis | Analysis of different possible spatial arrangements of atoms | Reveals preferred conformations and energy barriers |

Physical Description

Density

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

51838-31-4

Wikipedia

General Manufacturing Information

2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE